molecular formula C7H17NO B14667773 N,N-Dimethylpentan-1-amine N-oxide CAS No. 40668-86-8

N,N-Dimethylpentan-1-amine N-oxide

Cat. No.: B14667773
CAS No.: 40668-86-8
M. Wt: 131.22 g/mol
InChI Key: JPDFJFSKZPYZAR-UHFFFAOYSA-N
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Description

Contextualization within the Field of Tertiary Amine N-Oxides

Tertiary amine N-oxides are defined by a tetracoordinate nitrogen atom bonded to three carbon substituents and one oxygen atom. thieme-connect.de This N-O bond is highly polar, resulting in large dipole moments, typically in the range of 4.5–5.0 Debye for simple alkyl amine N-oxides. thieme-connect.de This high polarity makes smaller amine oxides very water-soluble, while their solubility in most organic solvents is poor. chemeurope.com Structurally, X-ray crystallography confirms a tetrahedral arrangement around the nitrogen atom. thieme-connect.de N,N-Dimethylpentan-1-amine N-oxide, with its five-carbon alkyl chain, is an example of a simple aliphatic tertiary amine N-oxide.

Table 1: Physical Properties of Selected Tertiary Amine N-Oxides

Compound Name Chemical Formula Molar Mass ( g/mol ) Melting Point (°C)
Trimethylamine (B31210) N-oxide C₃H₉NO 75.11 ~220 (dihydrate)
Pyridine (B92270) N-oxide C₅H₅NO 95.10 62-67
N-Methylmorpholine N-oxide C₅H₁₁NO₂ 117.15 180-184 (monohydrate)

This table presents data for representative amine N-oxides to illustrate typical physical properties. wikipedia.orgchemicalbook.com

The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amine. wikipedia.orgthieme-connect.de A variety of oxidizing agents can be employed, with hydrogen peroxide being the most common in both laboratory and industrial settings due to its high atom economy. wikipedia.orgasianpubs.orgnih.govacs.org Other reagents like peroxy acids (e.g., m-CPBA) or Caro's acid are also effective. wikipedia.org For instance, the synthesis of N,N-dimethyldodecylamine N-oxide has been successfully performed using aqueous hydrogen peroxide. orgsyn.org Catalytic methods involving reagents like ruthenium trichloride (B1173362) or tungstate-exchanged layered double hydroxides have been developed to facilitate these oxidations under milder conditions. asianpubs.orgresearchgate.net

Significance of Amine N-Oxides as Intermediates in Synthetic Organic Chemistry

Amine N-oxides are valuable intermediates in a variety of organic transformations. thieme-connect.deasianpubs.org Their utility stems from their unique reactivity, serving as both internal bases and oxidants.

One of the most notable reactions involving tertiary amine N-oxides is the Cope elimination . This reaction involves heating an N-oxide that has at least one beta-hydrogen, which results in a pyrolytic syn-elimination to form an alkene and a hydroxylamine (B1172632). chemeurope.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted, five-membered cyclic transition state, requiring no external acid or base. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For this compound, heating would lead to the formation of 1-pentene (B89616) and N,N-dimethylhydroxylamine. This intramolecular E2 reaction is a key method for alkene synthesis, often favoring the less-substituted "Hofmann" product due to the steric bulk of the amine oxide group. organic-chemistry.orglibretexts.org

Beyond eliminations, amine N-oxides are widely used as co-oxidants in metal-catalyzed reactions. asianpubs.org A prominent example is their use in regenerating osmium tetroxide during the cis-dihydroxylation of alkenes (Upjohn dihydroxylation). thieme-connect.deasianpubs.org They also participate in ruthenium-mediated oxidations of alcohols to aldehydes. thieme-connect.deasianpubs.org Other significant reactions where amine N-oxides act as key intermediates include the Meisenheimer rearrangement and the Polonovski reaction. chemeurope.comthieme-connect.de

Table 2: Key Synthetic Applications of Tertiary Amine N-Oxides

Reaction Name Role of Amine N-Oxide Product(s)
Cope Elimination Reactant/Internal Base Alkene, Hydroxylamine
Upjohn Dihydroxylation Co-oxidant (regenerates OsO₄) Diol
Ruthenium-catalyzed Oxidation Oxidant Aldehyde (from alcohol)

This table summarizes major synthetic transformations where amine N-oxides are critical intermediates. chemeurope.comthieme-connect.deasianpubs.orgwikipedia.org

Overview of Current Academic Research Trajectories for Alkyl Amine N-Oxides

Current research continues to explore and expand the applications of alkyl amine N-oxides in diverse scientific fields. A major area of industrial and academic interest is their use as amphoteric surfactants . wikipedia.orgthieme-connect.de Long-chain alkyl amine oxides, such as N,N-dimethyldodecylamine N-oxide (DDAO), are key components in household products due to their ability to act as foam stabilizers, emulsifiers, and thickening agents. wikipedia.orgresearchgate.net Their behavior at the air/water interface and their surface tension properties are subjects of ongoing study. researchgate.net

In more recent and specialized research, amine N-oxides are being investigated for their role in bioorthogonal chemistry . These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov For example, enamine N-oxides have been designed as chemical tools that can be cleaved under specific biological conditions, allowing for the attachment and detachment of molecules from biomacromolecules. nih.gov Furthermore, tertiary amine N-oxides have been incorporated into innovative chemical probes for detecting labile heme in living cells and even in the brains of live mice, showcasing their potential in advanced biomedical imaging and diagnostics. acs.org These modern applications highlight the continuing evolution of amine N-oxide chemistry, far beyond their traditional synthetic roles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40668-86-8

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N,N-dimethylpentan-1-amine oxide

InChI

InChI=1S/C7H17NO/c1-4-5-6-7-8(2,3)9/h4-7H2,1-3H3

InChI Key

JPDFJFSKZPYZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of N,n Dimethylpentan 1 Amine N Oxide

Reduction Reactions of Amine N-Oxides

The conversion of amine N-oxides back to their corresponding tertiary amines is a pivotal deoxygenation reaction. This process can be accomplished through various methodologies, broadly categorized as metal-mediated and metal-free systems.

Metal-Mediated Reduction Methodologies

A variety of metal-based reagents are effective for the reduction of tertiary amine N-oxides. These methods often employ transition metals that can facilitate the oxygen atom transfer. Common reagents include zinc/acetic acid and iron/acetic acid. wikipedia.orgrsc.org Catalytic reduction is also a widely used method. wikipedia.orgrsc.org

Powdered metal catalysts, in conjunction with hydrogen gas, have demonstrated significant potential for the rapid destruction of N-nitrosodimethylamine (NDMA) in water, a process related to N-oxide reduction. nih.gov Palladium and nickel catalysts, in particular, have shown high efficacy. nih.gov Other metals, including zerovalent iron and manganese, have also been screened for this purpose. nih.gov For certain substrates, platinum(II) complexes can catalyze the oxidation of tertiary amines to N-oxides using hydrogen peroxide, and conversely, related metal systems can be employed for the reduction. rsc.orgresearchgate.net The choice of metal and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Examples of Metal-Based Reagents for Amine N-Oxide Reduction

Metal Reagent/SystemTypical ConditionsReference
Iron / Acetic AcidStandard reduction conditions wikipedia.org, rsc.org
Zinc / Acetic AcidStandard reduction conditions wikipedia.org, rsc.org
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd, Ni) wikipedia.org, nih.gov
Titanium(III) chlorideAqueous or organic solventN/A
Ruthenium trichloride (B1173362)Alkaline acetonitrile (B52724)/water asianpubs.org

This table is generated based on general knowledge of amine oxide reductions and specific examples found in the cited literature.

Metal-Free Reduction Systems (e.g., Diboron (B99234) Reagents, Sulfur Reagents, Phosphorus Reagents)

Growing interest in sustainable chemistry has spurred the development of numerous metal-free methods for the reduction of amine N-oxides. These systems offer alternatives that can avoid residual metal contamination and often feature high chemoselectivity.

Diboron Reagents: Facile reduction of alkylamino N-oxides can be achieved using diboron reagents, most notably bis(pinacolato)diboron (B136004) ((pinB)₂) and bis(catecholato)diboron (B79384) ((catB)₂). nih.govnih.govresearchgate.net These reactions typically occur by simply mixing the amine N-oxide and the diboron reagent in a suitable solvent at an appropriate temperature. nih.govnih.gov The reductions are generally mild, tolerate a wide range of functional groups (such as hydroxyl, thiol, and cyano), and can even be performed in water. nih.govnih.gov Alkylamino N-oxides undergo extremely fast reduction compared to the slower reduction of pyridyl-N-oxides, allowing for selective deoxygenation in molecules containing both moieties. nih.govnih.gov Phenylboronic acid has also been reported as an efficient, economical, and green reagent for the deoxygenation of various tertiary amine N-oxides with good to excellent yields. researchgate.net

Sulfur Reagents: Sulfur-based reagents are also employed for N-oxide reduction. Sulfur dioxide (SO₂) and aqueous solutions of sulfurous acid are often used for the reduction of tertiary aliphatic amine oxides. thieme-connect.de The reaction of N,N-dimethylbenzylamine N-oxide with sulfur dioxide can lead to both reduction to the parent tertiary amine and dealkylation. dtic.mil Carbon disulfide (CS₂) has been shown to readily reduce trialkylamine oxides and N,N-dialkylarylamine N-oxides to their corresponding tertiary amines in good yields. oup.com

Phosphorus Reagents: Trivalent phosphorus compounds are classic reagents for deoxygenating amine N-oxides. nih.gov Reagents such as triphenylphosphine (B44618) (PPh₃) at elevated temperatures and phosphorus trichloride (PCl₃) are effective. nih.gov However, these methods can sometimes suffer from functional group incompatibility issues. nih.gov

Table 2: Comparison of Metal-Free Reduction Systems

Reagent ClassSpecific ExamplesKey FeaturesReferences
Diboron Reagents Bis(pinacolato)diboron ((pinB)₂), Phenylboronic acidMild conditions, high functional group tolerance, can be used in water. nih.gov, nih.gov, researchgate.net, researchgate.net
Sulfur Reagents Sulfur dioxide (SO₂), Carbon disulfide (CS₂)Effective for aliphatic amine oxides; can also induce dealkylation. oup.com, thieme-connect.de, dtic.mil
Phosphorus Reagents Triphenylphosphine (PPh₃), Phosphorus trichloride (PCl₃)Classical method; may have functional group compatibility issues. nih.gov, researchgate.net

This table is generated based on information from the cited literature.

Detailed Mechanistic Investigations of Reductive Processes

The mechanisms of these reduction reactions vary depending on the reagent employed.

For diboron reagents like (pinB)₂, the reductive process has been probed by ¹H and ¹¹B NMR. nih.gov The reaction is believed to proceed via an initial interaction between the N-oxide oxygen and the boron atom, leading to a B-O bond formation which is the driving force for the reaction. researchgate.net A plausible mechanism for the deoxygenation using phenylboronic acid involves the formation of an intermediate that facilitates the oxygen transfer from nitrogen to boron. researchgate.net

The reduction by sulfur dioxide is proposed to proceed through an initial coordination complex formed by the nucleophilic attack of the N-oxide oxygen on the sulfur atom. dtic.mil This complex can then undergo an internal redox reaction to yield the amine and a sulfone. dtic.mil For carbon disulfide , kinetic studies suggest the reaction begins with a nucleophilic attack of the N-oxide oxygen on the carbon of CS₂, followed by a rate-determining N-O bond cleavage to give the tertiary amine. oup.com

In metal-mediated reductions , such as the catalytic hydrogenation of NDMA, pseudo-first-order kinetics have been observed. nih.gov The mechanism involves the cleavage of the amine group and its reduction to dimethylamine. nih.gov

Molecular Rearrangement Reactions

Beyond reduction, N,N-Dimethylpentan-1-amine N-oxide can undergo significant structural changes through molecular rearrangements. The Meisenheimer and Polonovski reactions are two of the most prominent examples for tertiary amine N-oxides.

Meisenheimer Rearrangement Mechanisms

The Meisenheimer rearrangement is the thermal transformation of a tertiary amine N-oxide into an N,O,N-trisubstituted hydroxylamine (B1172632) (an N-alkoxyamine). wikipedia.orgsynarchive.com The reaction is particularly common for amine oxides containing at least one allylic or benzylic group on the nitrogen.

Two primary mechanistic pathways are known for this rearrangement: synarchive.com

organicreactions.orgnumberanalytics.com-Sigmatropic Rearrangement: This is a concerted, pericyclic mechanism that is common for allylic amine N-oxides.

nih.govorganicreactions.org-Rearrangement: This pathway is believed to proceed through a radical mechanism, involving homolytic cleavage of the N-C bond to form a radical pair, which then recombines. synarchive.com

Some evidence suggests that the Meisenheimer rearrangement may not be exclusively an intramolecular process. rsc.orgcapes.gov.br Thermolysis of mixtures of structurally similar amine N-oxides has been shown to produce intermolecular rearrangement products, which is consistent with a mechanism involving homolytic fission into radical intermediates that can recombine in a crossover fashion. rsc.orgcapes.gov.br

Polonovski Reaction Pathways

The Polonovski reaction transforms a tertiary amine N-oxide into an iminium ion intermediate upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride. organicreactions.orgnumberanalytics.comnumberanalytics.com This iminium ion is a versatile intermediate that can subsequently react with nucleophiles or undergo elimination. numberanalytics.com The classical reaction, first reported in 1927, results in the cleavage of an alkyl group from the nitrogen and the formation of the corresponding N-acetyl derivative of the secondary amine and an aldehyde. organicreactions.orgnumberanalytics.com

The generally accepted mechanism involves several steps: numberanalytics.com

Activation of the N-oxide: The oxygen atom of the N-oxide attacks the acylating agent (e.g., acetic anhydride) to form an N-acyloxyammonium salt intermediate.

Formation of the Iminium Ion: A base (such as acetate) removes a proton from a carbon alpha to the nitrogen, leading to the collapse of the intermediate, elimination of the carboxylate, and formation of an iminium ion.

Reaction of the Iminium Ion: The iminium ion can then be hydrolyzed to yield a secondary amine and an aldehyde, or trapped by other nucleophiles present in the reaction mixture. organicreactions.orgnumberanalytics.com

The choice of activating agent can influence the reaction pathway. While acetic anhydride is classic, using trifluoroacetic anhydride can often allow the reaction to be stopped at the iminium ion stage. organicreactions.org Other activators like iron salts or sulfur dioxide can also promote Polonovski-type reactions, potentially through different mechanisms such as a single-electron transfer (SET) for iron salts or an intramolecular ionic pathway for SO₂. organicreactions.orgchemistry-reaction.com

Photochemical Rearrangements and Valence Isomerization

The photochemistry of heteroaromatic N-oxides has been studied extensively, and the principles can be extended to aliphatic amine N-oxides like this compound. acs.orgwur.nl Upon irradiation, amine N-oxides can form highly strained, transient intermediates known as oxaziridines. wur.nl This process involves the valence isomerization of the N-oxide functional group.

For this compound, photochemical excitation, potentially using a sensitizer, could lead to the formation of a corresponding oxaziridine. baranlab.org These three-membered ring intermediates are generally unstable and have not been isolated for simple aliphatic amine N-oxides, as they tend to undergo further reactions or revert to the starting material. wur.nl The instability is a key feature; these intermediates are often proposed based on the final products observed in photochemical reactions. wur.nl The reaction pathway is influenced by the wavelength of light used and the presence of sensitizers, which can favor the formation of triplet excited states. baranlab.org

Cope Elimination and Related Concerted Transformations

One of the most characteristic reactions of tertiary amine N-oxides lacking an α-hydrogen on one alkyl group but possessing a β-hydrogen on another is the Cope elimination. wikipedia.orgmasterorganicchemistry.com This reaction occurs when the N-oxide is heated, typically between 150-200 °C, leading to an alkene and a hydroxylamine derivative through a concerted, intramolecular (Ei) mechanism. wikipedia.orgwikipedia.org

For this compound, this thermal treatment would initiate a pyrolytic syn-elimination. organic-chemistry.org The oxygen of the N-oxide acts as an internal base, abstracting a proton from the β-carbon (C2 of the pentyl chain). This occurs via a five-membered cyclic transition state, resulting in the formation of an alkene and N,N-dimethylhydroxylamine. masterorganicchemistry.comorgoreview.com A key feature of the Cope elimination is its regioselectivity, often favoring the formation of the least substituted alkene (Hofmann rule), and its syn-stereoselectivity. organic-chemistry.orgorgoreview.com

Table 1: Predicted Products of Cope Elimination of this compound

ReactantConditionsPredicted Alkene ProductPredicted Hydroxylamine Product
This compoundHeat (150-200 °C)Pent-1-eneN,N-dimethylhydroxylamine

The reverse reaction, known as the retro-Cope elimination, has also been reported, where a hydroxylamine reacts with an alkene to form an amine N-oxide. wikipedia.orgnih.gov

C-H Bond Activation and Functionalization Directed by N-Oxide Moieties

The N-oxide group can serve as a directing group in transition-metal-catalyzed C-H activation reactions, although this is more commonly documented for aromatic N-oxides like quinoline (B57606) N-oxides. rsc.orgrsc.org In these cases, the oxygen atom coordinates to the metal center, positioning the catalyst to activate a specific C-H bond, often at the C8 position in quinolines. rsc.org

For aliphatic amine N-oxides such as this compound, the directing-group potential is less defined but conceptually possible. More relevant are processes where the N-oxide participates in photoredox catalysis. Here, the N-oxide is not a directing group in the classical sense but is converted into a reactive intermediate that facilitates C-H functionalization. acs.orgacs.org Upon single-electron oxidation, the N-oxide forms an N-oxy radical, an electrophilic species capable of abstracting a hydrogen atom from a C-H bond in a separate substrate molecule. acs.orgacs.org This hydrogen atom transfer (HAT) process generates an alkyl radical, which can then undergo various functionalization reactions like alkylation, amination, or cyanation. acs.org This strategy allows for the functionalization of otherwise unreactive C(sp³)–H bonds under mild conditions. acs.org

Generation and Reactivity of Radical Species from Amine N-Oxides

Radical species can be generated from amine N-oxides primarily through photoredox catalysis. acs.orgnih.gov The process begins with the single-electron oxidation of the amine N-oxide, often initiated by a photoexcited catalyst, to form an N-oxy radical cation. acs.orgacs.org This N-oxy radical is a key intermediate. acs.org

These electrophilic oxygen-centered radicals are potent hydrogen atom transfer (HAT) agents. acs.org They can abstract hydrogen atoms from aliphatic C-H bonds, even unactivated ones, to generate carbon-centered radicals. acs.org The subsequent reactivity of this newly formed alkyl radical is diverse. It can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds, making it a versatile strategy for C-H functionalization. acs.orgnih.gov Nitrones, which are structurally related to N-oxides, are also known to be potent radical traps, forming stable aminoxyl radicals. nih.gov

Environmental Transformation and Degradation Mechanisms

Amine oxides are used in a variety of consumer products, leading to their release into the environment where they undergo degradation through several pathways. wikipedia.orgeuropa.eu

Photodegradation Pathways (e.g., Solar Photolysis)

Under solar irradiation, this compound can undergo photodegradation. The N-O bond is a potential site for photochemical cleavage. acs.org Studies on various nitrogen-containing compounds show that solar photolysis can lead to their transformation. aaqr.orgresearchgate.net The process for amine N-oxides can be initiated by the absorption of UV radiation from sunlight, leading to an excited state that can either decompose or react with other species. acs.org The primary active species in such photocatalytic degradation processes are often identified as holes (h+) and hydroxyl radicals (•OH). aaqr.org For this compound, this could result in cleavage of the N-O bond to return to the parent amine or fragmentation of the alkyl chains. Some N-oxide transformation products have been found to be stable under solar photolysis. researchgate.net

Biodegradation Processes (e.g., Enzymatic Biotransformation, Activated Sludge)

Amine oxides are generally considered biodegradable. researchgate.net In wastewater treatment plants, high removal rates of over 96% have been observed for amine oxides in secondary activated sludge treatment. wikipedia.org The biodegradation can occur under both aerobic and anaerobic conditions. researchgate.net

Aerobic Biodegradation : Under aerobic conditions, amine oxides are typically rapidly biodegraded. researchgate.net Studies on dodecyldimethylamine oxide showed primary degradation of 97.5% within two days in an activated sludge system. epa.gov The ultimate biodegradability, measured by carbon dioxide evolution, reached 63%, suggesting the formation of intermediate metabolites. epa.gov

Anaerobic Biodegradation : The biodegradability of amine oxides under anaerobic conditions can vary depending on the structure of the alkyl chain. nih.gov While some amine oxides can be inhibitory to biogas production, others are readily biodegraded. nih.gov

Enzymatic Biotransformation : The transformation of amine N-oxides is a known metabolic pathway for many xenobiotics. nih.gov Enzymes such as reductases, including those related to the cytochrome P450 system, can catalyze the reduction of the N-oxide back to the corresponding tertiary amine. nih.govrsc.org This reduction can sometimes proceed non-enzymatically, catalyzed by the heme moiety of cytochrome P450 in the presence of a reduced flavin. nih.gov In some biological systems, N-oxidation is a reversible process, with both N-oxide formation and reduction occurring. nih.gov

Table 2: Environmental Degradation Summary

Degradation ProcessConditionsKey Factors / MediatorsOutcome
Photodegradation Solar LightUV radiation, hydroxyl radicals (•OH)Cleavage of N-O bond, fragmentation
Biodegradation Activated Sludge (Aerobic)MicroorganismsHigh removal efficiency (>96%) wikipedia.org
Biodegradation Activated Sludge (Anaerobic)MicroorganismsVariable, structure-dependent
Enzymatic Transformation Biological SystemsN-oxide reductases, Cytochrome P450Reduction to N,N-Dimethylpentan-1-amine

Atmospheric Oxidation Chemistry (e.g., Reaction with Ozone, Hydroxyl Radicals)

Reaction with Hydroxyl Radicals (•OH)

The dominant degradation pathway for many volatile organic compounds (VOCs) in the troposphere is initiated by reaction with the hydroxyl radical (•OH). For aliphatic amines, this reaction typically proceeds via H-atom abstraction from a C-H bond. In the case of this compound, the presence of the N-oxide functional group influences the reaction rate and mechanism.

The reaction of •OH with tertiary amine N-oxides is expected to involve hydrogen abstraction from the alkyl chains. The rate constants for the reaction of •OH with various amines have been studied, and it is generally observed that the reactivity increases with the size of the alkyl groups. For instance, the rate constants for the gas-phase reaction of •OH with simple tertiary amines are on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. It is anticipated that the rate constant for this compound would be of a similar magnitude.

The initial reaction with •OH would lead to the formation of a carbon-centered radical. This radical will then rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent reactions of the peroxy radical will lead to a variety of oxygenated transformation products.

Reaction with Ozone (O₃)

Ozonolysis is another important atmospheric removal process for certain classes of VOCs, particularly those containing carbon-carbon double bonds. While saturated amines react slowly with ozone, the N-oxide functional group may influence the reactivity. Studies on the ozonolysis of primary aliphatic amines in the condensed phase have shown the formation of nitroalkanes. researchgate.netdntb.gov.uacopernicus.orgbohrium.com

The reaction of tertiary amines with ozone has also been investigated. For example, the ozonolysis of triethylamine (B128534) has been shown to produce diethylamine (B46881) and acetaldehyde. The reaction of this compound with ozone is likely to be a minor atmospheric sink compared to its reaction with •OH radicals, given the typically slower reaction rates of ozone with saturated organic compounds.

The following table summarizes estimated atmospheric lifetimes of this compound with respect to reactions with O₃ and •OH, based on data for structurally similar compounds.

OxidantAssumed Rate Constant (cm³ molecule⁻¹ s⁻¹)Assumed Oxidant Concentration (molecule cm⁻³)Estimated Atmospheric Lifetime
Hydroxyl Radical (•OH)5 x 10⁻¹¹ (estimated)2 x 10⁶~2.3 days
Ozone (O₃)1 x 10⁻¹⁸ (estimated)7 x 10¹¹~45 years

Disclaimer: The rate constants and subsequent lifetime calculations are estimations based on structurally similar compounds and typical atmospheric concentrations. Actual values for this compound may vary.

Formation and Persistence of N-Oxide Transformation Products

The atmospheric oxidation of this compound will lead to a variety of transformation products. The specific products formed will depend on the dominant degradation pathway (i.e., reaction with •OH or O₃) and the subsequent reactions of the initial radical intermediates.

Products from •OH-Initiated Oxidation

As previously mentioned, the reaction with •OH is expected to be the primary atmospheric sink. The peroxy radicals (RO₂•) formed after the initial H-abstraction and O₂ addition can undergo several reaction pathways, including reaction with nitric oxide (NO), hydroperoxy radicals (HO₂•), or other RO₂• radicals. These reactions can lead to the formation of:

Carbonyl compounds: Aldehydes and ketones can be formed through the decomposition of alkoxy radicals (RO•), which are products of RO₂• + NO or RO₂• + RO₂• reactions. For this compound, this could result in the formation of pentanal or other smaller aldehydes.

Hydroperoxides: The reaction of RO₂• with HO₂• can form organic hydroperoxides (ROOH).

Nitrates: The reaction of RO₂• with NO can also lead to the formation of organic nitrates (RONO₂).

Products from Ozonolysis

Although likely a minor pathway, the reaction with ozone could potentially lead to the cleavage of the N-C bonds, resulting in smaller aldehydes and amine fragments. Studies on the ozonolysis of primary aliphatic amines have indicated the formation of nitroalkanes. researchgate.netdntb.gov.uacopernicus.orgbohrium.com

Persistence of Transformation Products

The persistence of the transformation products in the atmosphere will depend on their individual reactivity towards photolysis and further oxidation by •OH and O₃.

Aldehydes and ketones: These compounds can be further oxidized or removed from the atmosphere via photolysis and reaction with •OH radicals. Their atmospheric lifetimes can range from hours to days.

Organic hydroperoxides and nitrates: These compounds can also be removed by photolysis and reaction with •OH.

A laboratory and field study on the formation and persistence of N-oxide transformation products of tertiary amine drugs in surface water revealed that some N-oxide transformation products can be stable. researchgate.net For instance, tramadol-N-oxide and amisulpride-N-oxide were found to be stable under solar photolysis and aerobic biodegradation. researchgate.net While this study was conducted in an aqueous environment, it suggests that the N-oxide functional group can, in some cases, confer a degree of stability to the molecule. However, the atmospheric persistence will be dictated by gas-phase photochemical processes.

The table below provides a qualitative summary of expected transformation products and their likely persistence in the atmosphere.

Transformation Product ClassPotential Formation PathwayEstimated Atmospheric Persistence
Aldehydes (e.g., Pentanal, Formaldehyde)•OH-initiated oxidationLow to moderate
Ketones•OH-initiated oxidationModerate
Organic Hydroperoxides•OH-initiated oxidationLow to moderate
Organic Nitrates•OH-initiated oxidationModerate
NitroalkanesOzonolysis (minor pathway)Moderate to high

It is important to note that the formation of secondary organic aerosol (SOA) is also a potential outcome of the atmospheric oxidation of this compound, as has been observed for other amines. The low volatility of some of the oxygenated transformation products could lead to their partitioning into the particle phase.

Advanced Methodologies for Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Dimethylpentan-1-amine N-oxide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the formation of the N-oxide from N,N-dimethylpentanamine leads to a downfield shift of the signals corresponding to the protons on the carbons adjacent to the nitrogen atom. researchgate.net This is due to the deshielding effect of the highly polar N-O group. For instance, in a related compound, N,N-dimethylhexadecylamine, the signals for the N-methyl protons (C1) and the adjacent methylene (B1212753) protons (C2) shift from approximately 2.20 ppm and 2.25 ppm to 3.23 ppm and 3.29 ppm, respectively, upon oxidation. researchgate.net Similarly, the protons on the third carbon (C3) also experience a downfield shift. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms directly bonded to the nitrogen in N-alkyl-N,N-dimethylamine-N-oxides experience a significant downfield shift upon N-oxidation. For example, the N-methyl carbons in a series of N-alkyl-N,N-dimethylamine-N-oxides show chemical shifts in the range of 55.4–57.1 ppm, while the adjacent methylene carbon of the alkyl chain (C3) appears in the range of 69.5–70.5 ppm. researchgate.net The chemical shifts of the other carbons in the pentyl chain are less affected but still provide a unique fingerprint for the molecule. The pKa values of N-alkyl-N,N-dimethylamine-N-oxides can also be determined by monitoring the pH dependence of the ¹H and ¹³C NMR chemical shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkyl-N,N-dimethylamine-N-oxides

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-(CH ₃)₂3.19–3.5255.8–57.1
N-CH ₂-3.30–3.7069.2–70.6
-(CH ₂)₃-CH₃1.32–1.4122.5–26.2
-CH0.90–0.9213.6–13.7

Note: Data adapted from a study on N-alkyl-N,N-dimethylamine-N-oxides and may vary slightly for this compound. researchgate.net

Infrared (IR) Spectroscopy for N-O Bond Characterization and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for characterizing the N-O bond in this compound and studying its interactions. The N-O stretching vibration is a key diagnostic feature in the IR spectrum of amine N-oxides. For tertiary amine N-oxides, this stretching vibration typically appears in the region of 950-970 cm⁻¹. ias.ac.in For instance, the N-O stretching vibration in trimethylamine (B31210) N-oxide is observed around 950 cm⁻¹. ias.ac.in The exact position of this band can be influenced by the nature of the alkyl groups attached to the nitrogen atom.

The polarity of the N-O bond makes this compound a strong hydrogen bond acceptor. nih.gov This property can be observed in the IR spectrum when the compound is in the presence of hydrogen bond donors, such as water or alcohols. Hydrogen bonding to the oxygen atom of the N-O group leads to a shift in the N-O stretching frequency to a lower wavenumber. The formation of hydrogen bonds also affects the O-H stretching vibration of the donor molecule, which typically broadens and shifts to a lower frequency.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry, a common fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a fragment ion [MH⁺ - 16]. nih.gov This "deoxygenation" can be thermally induced and is a diagnostic indicator for the presence of an N-oxide group, helping to distinguish it from hydroxylated metabolites. nih.gov

The fragmentation of tertiary amine N-oxides under electron ionization (EI) can be more complex. A characteristic fragmentation pattern involves the loss of the N,N-dimethylamine oxide group. nih.gov The fragmentation of amidoamine oxide homologs has shown that chain-length-dependent fragmentation patterns can be observed, which aids in the structural elucidation of related compounds. nih.gov The fragmentation of the parent compound, N,N-dimethylpentanamine, typically shows a base peak corresponding to the loss of a butyl radical.

Chromatographic Separation Techniques

Chromatographic techniques are vital for the purification and analysis of this compound, ensuring its purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. wikipedia.org

For the analysis of amine oxides, a typical mobile phase consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com To improve peak shape and resolution, a buffer is often added to control the pH of the mobile phase. wikipedia.org For mass spectrometry compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile salts like phosphate (B84403) buffers. sielc.com The high polarity of this compound results in a relatively short retention time on a standard C18 column. The purity of related amine oxides, such as n-Tetradecyl-N,N-Dimethylamine-N-Oxide, has been successfully determined to be ≥ 99% by HPLC analysis. anatrace.com

Table 2: Typical RP-HPLC Parameters for Amine Oxide Analysis

ParameterCondition
Column C18 (Octadecylsilane)
Mobile Phase Water/Acetonitrile or Water/Methanol gradient
Additives Formic acid or Phosphoric acid
Detection UV, MS

Note: These are general conditions and may require optimization for this compound. sielc.comsielc.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its high polarity and zwitterionic character, GC can be used to analyze its volatile precursors or degradation products. For instance, the purity of the starting material, N,N-dimethylpentanamine, can be readily assessed by GC. spectrabase.com

When heated, tertiary amine N-oxides can undergo a Cope elimination reaction to form a hydroxylamine (B1172632) and an alkene, which are more volatile and potentially amenable to GC analysis. wikipedia.org However, this thermal decomposition makes direct GC analysis of the N-oxide challenging. GC coupled with mass spectrometry (GC-MS) can be a powerful tool for identifying these degradation products and any volatile impurities. spectrabase.com

X-ray Crystallography for Elucidating Solid-State Conformations and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For tertiary amine N-oxides, X-ray crystallography confirms the tetrahedral geometry around the nitrogen atom, with the oxygen and three carbon atoms as the substituents. thieme-connect.de The N-O bond is a dative covalent bond. thieme-connect.de

Theoretical and Computational Chemistry Approaches for Amine N Oxides

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on amine N-oxides. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the molecule's electronic characteristics and predicting its behavior in chemical reactions. tandfonline.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of amine N-oxides. tandfonline.com DFT calculations allow for the optimization of molecular geometries and the determination of electronic properties, which are crucial for understanding the molecule's stability and reactivity. nih.gov For aliphatic amine N-oxides like N,N-Dimethylpentan-1-amine N-oxide, DFT studies focus on the nature of the N-O bond, which is characterized as a formally zwitterionic dative bond. bohrium.com This feature is a primary determinant of the molecule's chemical behavior.

Various combinations of functionals and basis sets, such as B3LYP/6-31G* and M06/6-311G+(d,p), are employed to calculate the molecule's properties. bohrium.commdpi.com These calculations help in understanding how the pentyl group influences the electron density distribution around the N-O moiety compared to simpler analogues like trimethylamine (B31210) N-oxide (TMAO). mdpi.com The results from these studies are essential for building quantitative structure-activity relationship (QSAR) models, which link molecular structure to chemical or biological activity. tandfonline.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. chalcogen.ro A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is typically localized on the oxygen atom, which is the center of nucleophilicity. The LUMO, conversely, is associated with the N-O antibonding orbital. Chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.com Computational methods can precisely calculate the energies of these orbitals and visualize their distribution across the molecule, providing insights into potential reaction sites. chalcogen.roresearchgate.net

Table 1: Representative Frontier Orbital Energies for Aliphatic Amine N-Oxides

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Trimethylamine N-oxide (TMAO)-3.75522.58976.3449DFT/B3LYP/6-21G(d,p) chalcogen.ro
This compoundN/AN/AN/AN/A

Computational Determination of N-O Bond Dissociation Enthalpies and Stability

The stability of amine N-oxides is intrinsically linked to the strength of the N-O bond. The Bond Dissociation Enthalpy (BDE) is the energy required to break this bond homolytically. Accurately estimating BDEs is a challenging experimental task, making computational methods particularly valuable. mdpi.com

Computational studies, using methods like G4, CBS-QB3, and M06-2X, have been performed on various amine N-oxides to determine their N-O BDEs. wayne.edu For simple trialkylamine oxides, these values are significant. For instance, the calculated N-O BDE for trimethylamine N-oxide (TMAO) is estimated to be around 56.7 ± 0.9 kcal/mol, while for triethylamine (B128534) N-oxide, it is approximately 59.0 ± 0.8 kcal/mol. wayne.edu The N-O BDE for this compound is expected to be in a similar range, influenced by the steric and electronic effects of the pentyl group. These calculations show that aliphatic amine N-oxides generally have N-O BDEs that are about 10-14 kcal/mol lower than that of pyridine (B92270) N-oxide. bohrium.comnih.gov

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Selected Amine N-Oxides

CompoundCalculated N-O BDE (kcal/mol)Computational Method
Trimethylamine N-oxide (TMAO)56.7 ± 0.9 wayne.eduComposite (G4, CBS-QB3, M06-2X) wayne.edu
Triethylamine N-oxide59.0 ± 0.8 wayne.eduComposite (G4, CBS-QB3, M06-2X) wayne.edu
Pyridine N-oxide (PNO)~63-66 mdpi.comDFT mdpi.com

Prediction of Dipole Moments and Polarity Characteristics

Amine N-oxides are known for their high polarity, a direct consequence of the charge separation in the N+-O- dative bond. bohrium.comacs.org This high polarity significantly influences their physical properties, such as water solubility and boiling point. Quantum mechanical calculations can predict dipole moments with a high degree of accuracy. indianchemicalsociety.com

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. acs.orgacs.org For amine N-oxides, this includes studying thermal rearrangements like the Meisenheimer and Cope reactions, which involve the N-O bond. mdpi.com

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for each step. acs.org For a molecule like this compound, this could involve modeling its behavior as an oxidant or its participation in C-H functionalization reactions. DFT calculations can compare different mechanistic pathways, helping to explain experimental observations and predict product distributions under various conditions. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations excel at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. researchgate.net

For a flexible molecule like this compound, the pentyl chain can adopt numerous conformations. MD simulations, which rely on force fields derived from quantum mechanical calculations or experimental data, can explore the conformational landscape of the molecule. researchgate.netpsu.edu These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD is crucial for studying how this amine N-oxide interacts with solvent molecules, like water, or how it behaves at interfaces or within larger aggregates like micelles, which is relevant for related long-chain amine N-oxides used as surfactants. nih.govresearchgate.net The development of accurate force fields for the N-O group is a key aspect of these simulations. psu.edu

Structure-Reactivity Relationship Derivations from Theoretical Models

Theoretical models are pivotal in elucidating the relationship between the molecular structure of amine N-oxides and their chemical reactivity. Computational studies have successfully rationalized and predicted reactivity trends by analyzing various molecular properties.

A significant area of investigation has been the N-O bond dissociation energy (BDE), which is a key factor in the thermal stability and reactivity of amine N-oxides, particularly in reactions like the Cope elimination. mdpi.com Computational models, such as B3LYP and M06, have been employed to calculate N-O BDEs for a range of amine N-oxides. mdpi.com These studies have revealed that the strength of the N-O bond is influenced by the nature of the substituents on the nitrogen atom. For instance, a notable nearly linear decrease in N-O BDEs is observed as the number of phenyl groups attached to the nitrogen increases. mdpi.com This trend is attributed to the greater relaxation energy of the resulting amine upon N-O bond cleavage, which is influenced by factors such as n(N) → π*(C-C) delocalization.

Furthermore, computational models have been used to understand the reactivity of amine N-oxides in synthetic applications. For example, in the context of bioorthogonal reactions, DFT calculations have been used to design enamine N-oxides with enhanced reactivity by considering factors like ring strain and inductive effects. These theoretical predictions have guided the synthesis of molecules with desired kinetic properties.

The Cope elimination, a characteristic thermal decomposition reaction of amine N-oxides to form an alkene and a hydroxylamine (B1172632), is another area where theoretical models have provided deep insights. The reaction proceeds through a concerted, syn-periplanar transition state. Computational studies have explored the reaction mechanism, confirming the cyclic five-membered transition state and elucidating the factors that influence the reaction's stereoselectivity and regioselectivity. For many aliphatic amine N-oxides, the reaction follows the Hofmann rule, favoring the formation of the less substituted alkene, which is attributed to the steric demands of the amine oxide group preferentially interacting with the more accessible β-hydrogens.

Table 1: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Selected Amine N-Oxides

CompoundComputational MethodCalculated N-O BDE (kcal/mol)
Trimethylamine N-oxideB3LYP/6-31G51.5
Pyridine N-oxideB3LYP/6-31G65.0
1-Azabicyclo[2.2.2]octane N-oxideB3LYP/6-31G*53.6

This table presents a selection of calculated N-O BDEs from the literature to illustrate the range of values and the effect of structure. The values are indicative and depend on the specific computational level of theory.

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic parameters of amine N-oxides, aiding in their characterization and structural elucidation.

Vibrational Spectroscopy: The prediction of infrared (IR) spectra through computational means is a well-established technique. For amine N-oxides, the N-O stretching vibration is a characteristic and diagnostic feature. nih.gov DFT calculations can accurately predict the frequency of this vibration, which is sensitive to the electronic environment of the N-O bond. A shorter, stronger N-O bond generally corresponds to a higher vibrational frequency. mdpi.com For aliphatic amine N-oxides, this stretching vibration typically appears in the range of 950-970 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁷O). nih.gov For amine N-oxides, the formation of the N-O bond leads to characteristic changes in the NMR spectra compared to the parent amine.

¹H and ¹³C NMR: The introduction of the oxygen atom causes a deshielding effect on the adjacent protons and carbons. This results in a downfield shift of the signals for the α-alkyl groups in both the ¹H and ¹³C NMR spectra. nih.gov The magnitude of this shift can be influenced by the conformation of the molecule and the substituents present.

¹⁷O NMR: The chemical shift of the ¹⁷O nucleus is particularly sensitive to the electronic structure of the N-O bond. Computational studies can provide valuable predictions for these shifts, which can be challenging to measure experimentally due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting UV-Visible absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For simple aliphatic amine N-oxides like this compound, which lack extensive chromophores, the significant electronic transitions are expected to occur in the far-UV region and are typically associated with n → σ* and σ → σ* transitions.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/RangeNotes
IR Spectroscopy
N-O Stretch (ν_N-O)~960 cm⁻¹Based on typical values for aliphatic amine N-oxides.
C-H Stretch (ν_C-H)2800-3000 cm⁻¹Aliphatic C-H stretching vibrations.
NMR Spectroscopy
¹H NMR (α-CH₂)Downfield shift vs. parent amineThe protons on the carbons adjacent to the nitrogen are deshielded.
¹³C NMR (α-C)Downfield shift vs. parent amineThe carbons adjacent to the nitrogen are deshielded.
UV-Vis Spectroscopy
λ_max< 200 nmExpected to absorb in the far-UV region due to lack of chromophores.

Note: The values in this table are based on general principles and data for analogous compounds from the literature, as specific computational studies on this compound are not widely available. The exact values would require specific quantum chemical calculations for this molecule.

Academic Research Applications and Emerging Areas

Role in Catalysis and Organocatalysis (e.g., as Ligands, Co-catalysts, and Chiral Inducers)

The utility of amine N-oxides in catalysis is a well-established and continually evolving field. While specific research on N,N-Dimethylpentan-1-amine N-oxide is not extensively documented, its properties as a simple tertiary amine N-oxide allow for its inclusion in several catalytic roles, analogous to other compounds in its class.

As Co-catalysts: Tertiary amine N-oxides are widely recognized for their role as stoichiometric or catalytic oxidants in various chemical transformations. wikipedia.org They can function as co-catalysts to regenerate a primary oxidant in a catalytic cycle. A classic example is the use of N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, where it reoxidizes osmium tetroxide. wikipedia.org Similarly, this compound could potentially be employed as a mild oxygen atom transfer agent in such oxidation reactions.

As Ligands: The oxygen atom of the N-oxide group is an effective electron-pair donor, making it a strong Lewis base capable of coordinating to a wide variety of metal ions. mdpi.comrsc.org This property allows amine N-oxides to serve as ligands in coordination complexes, which can then be used as catalysts. The steric and electronic properties of the ligand can be fine-tuned by altering the alkyl substituents on the nitrogen atom, which in this case are two methyl groups and one pentyl group.

As Chiral Inducers: While this compound itself is achiral, the broader family of amine N-oxides has seen significant development in asymmetric catalysis. By introducing chirality into the amine N-oxide structure, researchers have created powerful organocatalysts and chiral ligands for stereoselective reactions. mdpi.comrsc.orgliverpool.ac.uk For instance, chiral pyridine (B92270) N-oxides have been successfully used to catalyze allylation, propargylation, and other enantioselective transformations. mdpi.com The development of chiral analogues of aliphatic amine N-oxides, such as those derived from naturally occurring terpenes or amino acids, has led to catalysts that can achieve high levels of stereocontrol. rsc.orgresearchgate.net The mdpi.commdpi.com-sigmatropic rearrangement of chiral amine oxides can proceed with a high degree of chirality transfer, demonstrating their potential in asymmetric synthesis. rsc.org

Catalytic ApplicationRole of Amine N-OxideExample Compound(s)
DihydroxylationCo-catalyst / Terminal OxidantN-Methylmorpholine N-oxide (NMO)
Asymmetric AllylationChiral OrganocatalystChiral Pyridine N-oxides
Metal-Catalyzed ReactionsChiral LigandC₂-symmetric N,N′-dioxide ligands
Asymmetric RearrangementChiral Reactant/Inducer(R)-N,N-dimethyl-3-(1-phenyl-trans-but-1-enyl)amine oxide

Development of Advanced Materials Based on N-Oxide Functionality

The N-oxide functional group imparts specific properties that are being harnessed in the development of advanced materials. The high polarity and hydrogen bonding capability of this compound are key features for its potential integration into functional materials. wikipedia.org Long-chain alkyl amine oxides are well-known as amphoteric surfactants and foam stabilizers in consumer products. wikipedia.org

Beyond surfactant applications, research is exploring the incorporation of the N-oxide moiety into more complex materials. For example, polymers functionalized with N-oxide groups can exhibit unique solution properties or be used as stabilizers and emulsifiers in polymerization processes. wikipedia.org The ability of the N-oxide group to coordinate with metal ions also opens possibilities for creating hybrid organic-inorganic materials or metal-organic frameworks (MOFs) with tailored catalytic or adsorptive properties.

Mechanistic Photochemical Research

Amine N-oxides are known to undergo characteristic photochemical reactions. The N-O bond is susceptible to cleavage upon irradiation, leading to the formation of radical species. This reactivity is central to mechanistic studies in photochemistry. One of the most notable thermal reactions involving amine N-oxides is the Cope elimination, a retro-hydro-amino-alkylation reaction. While typically thermal, related photochemical pathways can be explored. The study of compounds like this compound can provide insight into the fundamental mechanisms of N-O bond dissociation and rearrangement reactions in aliphatic systems. mdpi.com

Chemical Sensing and Environmental Monitoring Methodologies

The strong Lewis basicity and polarity of the N-oxide group suggest its potential use in chemical sensing applications. The oxygen atom can act as a binding site for specific cations or as a hydrogen bond acceptor for neutral molecules. While specific sensors based on this compound have not been reported, the functional group is a candidate for incorporation into sensor design. For instance, modifying an electrode or a fluorescent molecule with an amine N-oxide could lead to a detectable signal change upon binding with a target analyte. Given that amine oxides are used in cleaning products, methods for their environmental monitoring are also relevant. Studies have shown that they can be effectively removed during wastewater treatment processes. wikipedia.org

Supramolecular and Coordination Chemistry Involving Amine N-Oxides

The ability of the amine N-oxide functional group to participate in non-covalent interactions is fundamental to its role in supramolecular and coordination chemistry.

Supramolecular Chemistry: The highly polar N-O bond, with a significant dipole moment, allows this compound to act as a potent hydrogen bond acceptor. liverpool.ac.uk This enables the formation of well-defined supramolecular assemblies with hydrogen bond donors like alcohols or carboxylic acids. These interactions are crucial in understanding molecular recognition and self-assembly processes.

Coordination Chemistry: As neutral, oxygen-donating ligands, amine N-oxides readily form complexes with a vast range of metal ions. rsc.org The coordination chemistry of N,N'-azodioxides, which are related to amine N-oxides, has been investigated with transition metals to create complexes with potential catalytic or medicinal applications. csuohio.edu The coordination of simple amine N-oxides like this compound to metal centers can modify the metal's reactivity, stability, and solubility, which is a cornerstone of designing new catalysts and functional inorganic materials.

Future Research Trajectories for this compound

The study of this compound and its analogs stands at a confluence of synthetic chemistry, materials science, and environmental science. While significant strides have been made in understanding the fundamental properties and applications of alkyl amine N-oxides, numerous avenues for future research remain open. These areas promise to yield deeper insights into their chemical behavior and unlock new technological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethylpentan-1-amine N-oxide, and how is purity assessed?

  • Methodology : Synthesis typically involves oxidation of tertiary amines using hydrogen peroxide or ozone. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended. Reagent-grade specifications, such as those outlined in pharmacopeial standards (e.g., ≥98% purity), should be followed .
  • Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify N-oxide functional groups, and elemental analysis for stoichiometric validation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Avoid inhalation and skin contact; use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound is hygroscopic and may degrade if exposed to moisture .
  • Storage : Store in airtight containers at 2–8°C. Stability data indicate no reactivity under normal conditions, but prolonged exposure to light or humidity should be avoided .

Q. How can researchers evaluate the environmental impact of this compound?

  • Ecotoxicity Testing : Use standardized assays (e.g., OECD 201/202 for algal/daphnia toxicity). While the compound is not classified as hazardous, large spills may require bioremediation protocols due to potential surfactant effects on aquatic ecosystems .

Q. What are the primary research applications of this compound?

  • Applications : Acts as a non-ionic surfactant in membrane protein solubilization (e.g., similar to dodecyl derivatives in structural biology studies). It is also used in chromatography and as a stabilizing agent in nanoparticle synthesis .

Advanced Research Questions

Q. How can computational tools predict the mutagenicity of this compound?

  • Methodology : Apply (Q)SAR models with substructure alerts for aromatic N-oxides. While general N-oxide alerts are downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide may inform risk. Use Leadscope’s expert-rule-based models to analyze mutagenicity fingerprints .
  • Experimental Validation : Conduct Ames tests with Salmonella typhimurium strains (e.g., TA98/TA100) to confirm DNA reactivity.

Q. How should experimental designs be structured to study cellular uptake mechanisms of this compound?

  • Design : Adapt methodologies from sorafenib N-oxide transport studies. Use hepatocellular carcinoma cell lines (HepG2, Huh7) and CRISPR-engineered OCT1 knockout models to assess transporter independence. Measure intracellular concentrations via LC-MS/MS .
  • Controls : Include wild-type and transporter-deficient cells to isolate uptake pathways.

Q. How can conflicting data on toxicity or stability be resolved?

  • Approach : Perform meta-analyses of public/proprietary databases (e.g., PubChem, ToxCast) to identify structural analogs and their toxicological profiles. Cross-validate with in vitro assays under controlled conditions (pH, temperature) to isolate confounding variables .

Q. What advanced techniques are used to analyze degradation products under extreme conditions?

  • Methods : Accelerated stability studies (40°C/75% RH for 6 months) with LC-HRMS to identify degradation byproducts. Pair with computational degradation pathway prediction tools (e.g., Zeneth) to anticipate reactive intermediates .

Key Notes

  • Caution : While not classified as hazardous, prolonged exposure may require medical surveillance due to potential respiratory irritation .
  • Data Gaps : Limited ecotoxicity data for long-chain alkylamine oxides; prioritize OECD-compliant testing for regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.